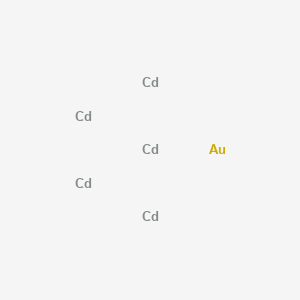
Cadmium;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium;gold is a compound that combines the properties of cadmium and gold. Cadmium is a soft, bluish-white metal that is chemically similar to zinc and mercury. Gold is a yellow, dense, and malleable metal that has been valued for its beauty and rarity for centuries. The combination of these two metals results in a compound with unique properties that can be utilized in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium;gold compounds can be synthesized through various methods, including co-precipitation, electrochemical deposition, and chemical vapor deposition. One common method involves the co-precipitation of cadmium and gold salts in an aqueous solution, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions, such as pH, temperature, and concentration of reactants, can be adjusted to control the size and morphology of the resulting nanoparticles .
Industrial Production Methods: In industrial settings, this compound compounds are often produced using electrochemical deposition. This method involves the reduction of cadmium and gold ions onto a conductive substrate, such as a metal electrode, under controlled potential and current conditions. The resulting thin films or coatings can be used in various applications, including electronics and catalysis .
Chemical Reactions Analysis
Types of Reactions: Cadmium;gold compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution. For example, this compound nanoparticles can be oxidized to form cadmium oxide and gold oxide under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound compounds depend on the specific reaction conditions. For example, oxidation of this compound nanoparticles can result in the formation of cadmium oxide and gold oxide, while reduction can yield pure cadmium and gold metals .
Scientific Research Applications
Cadmium;gold compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation. In biology, this compound nanoparticles are used as imaging agents for cellular and molecular imaging due to their strong optical properties. In medicine, they are being explored for use in drug delivery systems and cancer therapy. In industry, this compound compounds are used in the production of electronic devices, such as sensors and transistors .
Mechanism of Action
The mechanism by which cadmium;gold compounds exert their effects depends on their specific application. For example, in catalysis, the cadmium and gold atoms can interact with reactant molecules to lower the activation energy of the reaction, thereby increasing the reaction rate. In biological applications, this compound nanoparticles can interact with cellular components, such as proteins and nucleic acids, to facilitate imaging or drug delivery. The molecular targets and pathways involved in these interactions can vary depending on the specific application and the properties of the this compound compound .
Comparison with Similar Compounds
Cadmium;gold compounds can be compared with other similar compounds, such as cadmium;silver and cadmium;copper compounds. While all these compounds share some common properties, such as the ability to form nanoparticles and catalyze reactions, this compound compounds are unique in their strong optical properties and high stability. This makes them particularly suitable for applications in imaging and electronics. Similar compounds include cadmium;silver, cadmium;copper, and cadmium;platinum .
Properties
CAS No. |
62228-73-3 |
|---|---|
Molecular Formula |
AuCd5 |
Molecular Weight |
759.0 g/mol |
IUPAC Name |
cadmium;gold |
InChI |
InChI=1S/Au.5Cd |
InChI Key |
WWQQYKITTKUKFC-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Cd].[Cd].[Cd].[Cd].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















